3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
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Overview
Description
3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid is a compound that features a pyrazole ring substituted with an amino group and a methoxybenzoic acid moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The amino group can be introduced via nucleophilic substitution reactions, while the methoxybenzoic acid moiety can be attached through esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts can enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: It is used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-1-yl)methylbenzoic acid
- 4-methoxy-3-(1H-pyrazol-1-yl)methylbenzoic acid
- 3-(4-amino-1H-pyrazol-1-yl)benzoic acid
Uniqueness
3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid is unique due to the presence of both an amino group and a methoxybenzoic acid moiety. This combination of functional groups enhances its potential for diverse biological activities and makes it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C12H13N3O3 |
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Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-[(4-aminopyrazol-1-yl)methyl]-4-methoxybenzoic acid |
InChI |
InChI=1S/C12H13N3O3/c1-18-11-3-2-8(12(16)17)4-9(11)6-15-7-10(13)5-14-15/h2-5,7H,6,13H2,1H3,(H,16,17) |
InChI Key |
DNGGVCSCZOUOMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)N |
Origin of Product |
United States |
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